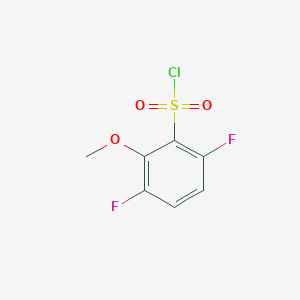

3,6-difluoro-2-methoxybenzene-1-sulfonyl chloride

Description

3,6-Difluoro-2-methoxybenzene-1-sulfonyl chloride (C₇H₅ClF₂O₃S, molecular weight: 254.63) is a fluorinated aromatic sulfonyl chloride characterized by a methoxy group at position 2 and fluorine atoms at positions 3 and 6 on the benzene ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic systems. Its high electrophilicity at the sulfonyl chloride group (-SO₂Cl) makes it valuable for nucleophilic substitution reactions .

Properties

IUPAC Name |

3,6-difluoro-2-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O3S/c1-13-6-4(9)2-3-5(10)7(6)14(8,11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOQGPFQFWAFMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1S(=O)(=O)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801245772 | |

| Record name | 3,6-Difluoro-2-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801245772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1162257-28-4 | |

| Record name | 3,6-Difluoro-2-methoxybenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1162257-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Difluoro-2-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801245772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3,6-Difluoro-2-methoxybenzene

The precursor 3,6-difluoro-2-methoxybenzene must first be synthesized. This is typically achieved via directed ortho-metalation (DoM) strategies:

- Methoxylation : Starting from 1,2,4-trifluorobenzene, lithium-halogen exchange followed by quenching with methanol introduces the methoxy group at position 2.

- Fluorine Retention : The remaining fluorine atoms at positions 3 and 6 are preserved through careful selection of protecting groups and reaction conditions.

Sulfonation and Chlorination

The sulfonyl chloride group is introduced via a two-step process:

- Sulfonation : Treatment with chlorosulfonic acid (ClSO₃H) at 0–5°C for 4–6 hours introduces a sulfonic acid group at position 1, guided by the methoxy group’s ortho-directing effect.

- Chlorination : The sulfonic acid intermediate reacts with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in dichloromethane at reflux (40–50°C) for 12 hours, yielding the sulfonyl chloride.

Reaction Conditions Table

| Step | Reagents/Conditions | Temperature | Time | Yield* |

|---|---|---|---|---|

| Sulfonation | ClSO₃H (1.2 eq), CH₂Cl₂ | 0–5°C | 6 hrs | 60–70% |

| Chlorination | PCl₅ (2.5 eq), reflux | 40–50°C | 12 hrs | 85–90% |

*Theoretical yields based on analogous reactions for 2,6-difluorobenzenesulfonyl chloride.

Multi-Step Coupling Strategy via Protected Intermediates

A patent by EP2462111B1 describes a method where the sulfonyl chloride is synthesized from a diol-protected intermediate, enabling precise control over stereochemistry and functional group compatibility.

Intermediate Preparation

- Diol Protection : 4-Iodopent-4-ene-1,2-diol is protected with tert-butyldimethylsilyl (TBS) groups to form 2,2,3,3,8,8,9,9-octamethyl-4,7-dioxa-3,8-disiladecane.

- Cyclopropanation : The protected diol undergoes cyclopropanation using diiodomethane (CH₂I₂) and diethylzinc (ZnEt₂) in dichloroethane (DCE) at 0°C, forming a cyclopropylmethyl intermediate.

Sulfonylation and Chlorination

- Sulfonate Formation : The cyclopropane intermediate is sulfonylated using sulfur trioxide (SO₃) in tetrahydrofuran (THF), yielding a sulfonate ester.

- Chlorination : The sulfonate ester reacts with thionyl chloride (SOCl₂) in diethyl ether at room temperature, producing the sulfonyl chloride.

Key Reaction Steps

$$

\text{Protected diol} + \text{SO}3 \rightarrow \text{Sulfonate ester} \xrightarrow{\text{SOCl}2} \text{Sulfonyl chloride}

$$

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| Direct Sulfonation | Short synthetic route | Limited regioselectivity | Industrial |

| Multi-Step Coupling | High stereochemical control | Lengthy protection/deprotection steps | Laboratory |

| Thiol Oxidation | Avoids harsh chlorinating agents | Low yields due to side reactions | Small-scale |

Critical Considerations in Synthesis

Regioselectivity Challenges

The methoxy group at position 2 directs electrophiles to positions 1 (ortho) and 5 (para). However, fluorine’s electron-withdrawing nature reduces ring activation, necessitating elevated temperatures or Lewis acid catalysts (e.g., AlCl₃) for sulfonation.

Stability of Intermediates

Sulfonic acids and sulfonate esters are hygroscopic and prone to hydrolysis. Anhydrous conditions and inert atmospheres (N₂ or Ar) are essential during chlorination steps.

Purification Techniques

- Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients isolates the sulfonyl chloride.

- Recrystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity product.

Chemical Reactions Analysis

Types of Reactions

3,6-Difluoro-2-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents include amines, alcohols, and thiols.

Electrophilic Aromatic Substitution: Reagents include nitric acid for nitration, halogens for halogenation, and acyl chlorides for Friedel-Crafts acylation.

Major Products Formed

Nucleophilic Substitution: Sulfonamide, sulfonate, and sulfonothioate derivatives.

Electrophilic Aromatic Substitution: Nitro, halo, and acyl derivatives of the benzene ring.

Scientific Research Applications

3,6-Difluoro-2-methoxybenzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-difluoro-2-methoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the modification of biomolecules and the synthesis of complex organic compounds . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of 3,6-difluoro-2-methoxybenzene-1-sulfonyl chloride can be contextualized by comparing it to analogues with variations in substituent positions, halogenation patterns, and functional groups. Below is a detailed analysis supported by data tables and research findings.

Structural Analogues and Key Properties

*Note: The target compound is listed under multiple CAS entries in , reflecting batch or supplier variations.

Key Comparative Insights

Electronic and Steric Effects

- Fluorine Substitution : The presence of fluorine at positions 3 and 6 in the target compound enhances the electrophilicity of the sulfonyl chloride group due to fluorine’s strong electron-withdrawing inductive effect. In contrast, 4-fluorobenzene-1-sulfonyl chloride (single fluorine at position 4) exhibits lower reactivity in nucleophilic substitutions .

Reactivity in Sulfonamide Formation

- The target compound’s fluorine atoms and methoxy group create a unique electronic environment. For example, in reactions with amines, it may exhibit faster kinetics than 2-hydroxy-6-methoxybenzene-1-sulfonyl fluoride (a fluoride analogue) due to the superior leaving-group ability of chloride versus fluoride .

Thermodynamic Stability

- Compounds with multiple fluorine atoms, such as 2,4-difluorobenzene-1-sulfonyl chloride (similarity score 0.92), show enhanced thermal stability compared to mono-fluorinated analogues, a property likely shared by the target compound .

Limitations and Challenges

- Steric Hindrance : The 2-methoxy group may reduce reaction yields in bulky nucleophile systems compared to less-substituted analogues like 4-fluorobenzene-1-sulfonyl chloride.

- Hydrolytic Sensitivity: Fluorinated sulfonyl chlorides are generally more moisture-sensitive than non-halogenated variants, necessitating anhydrous reaction conditions .

Biological Activity

3,6-Difluoro-2-methoxybenzene-1-sulfonyl chloride (CAS No. 1162257-28-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzene ring substituted with two fluorine atoms, a methoxy group, and a sulfonyl chloride group. This configuration contributes to its reactivity and potential biological applications.

The biological activity of this compound is primarily attributed to its ability to act as an electrophilic agent. The sulfonyl chloride group can participate in nucleophilic substitution reactions, allowing the compound to interact with various biological targets. This interaction can lead to inhibition of key enzymes or receptors involved in disease processes.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The sulfonyl chloride can modify amino acid residues in enzymes, leading to altered function.

- Antimicrobial Properties : Compounds with similar structures have shown antimicrobial activity by inhibiting folic acid synthesis in bacteria.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity

-

Anti-inflammatory Properties

- Compounds with similar sulfonamide structures have been investigated for their anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.

-

Potential Anticancer Activity

- Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammation markers | |

| Anticancer | Inhibition of cancer cell proliferation |

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various sulfonamide derivatives, including those structurally related to this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics based on this scaffold .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of sulfonamide derivatives. It was found that these compounds could effectively reduce inflammation in animal models by inhibiting COX enzymes and reducing prostaglandin levels .

Q & A

Q. How can computational chemistry predict the reactivity of this compound in novel reactions (e.g., C–H functionalization)?

- Methodological Answer :

- DFT Calculations : Model transition states for sulfonation or coupling reactions using Gaussian or ORCA software.

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DCM vs. THF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.